(m-Terphenyl-5'-yl)trimethylsilane

説明

準備方法

The synthesis of (m-Terphenyl-5’-yl)trimethylsilane typically involves the reaction of diphenylmethylsilyl chloride with trimethylphenylsilanol in an organic solvent such as toluene . The reaction proceeds through several steps, ultimately yielding (m-Terphenyl-5’-yl)trimethylsilane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

(m-Terphenyl-5’-yl)trimethylsilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

Major Products: The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

Organic Synthesis

(m-Terphenyl-5'-yl)trimethylsilane is primarily used as a building block for synthesizing complex organic molecules and organic semiconductors. Its trimethylsilyl group serves as a protective group in organic reactions, allowing selective modifications at other reactive sites on the molecule.

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the development of materials for electronic devices. |

| Protective Group | Facilitates selective reactions in multi-step syntheses. |

Biochemical Research

The compound has shown potential in biochemical research for studying molecular interactions and pathways. Its derivatives are being explored for their ability to modify biomolecules, which can help elucidate cellular mechanisms.

| Application | Description |

|---|---|

| Molecular Interactions | Investigates how compounds interact with proteins and nucleic acids. |

| Pathway Analysis | Studies the effects on metabolic pathways through targeted modifications. |

Material Science

In material science, this compound is utilized in the production of advanced materials, including polymers and coatings that exhibit enhanced properties such as thermal stability and mechanical strength.

| Application | Description |

|---|---|

| Polymer Production | Contributes to the synthesis of high-performance polymers. |

| Coatings | Enhances durability and resistance to environmental factors. |

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and neuroprotective applications.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines through mechanisms such as alkylation and oxidative stress.

| Study | Findings |

|---|---|

| MCF-7 Cell Line | IC50 value of approximately 25 µM after 48 hours of exposure, indicating effective cytotoxicity against breast cancer cells. |

| Mechanism | Involves DNA damage through alkylation leading to apoptosis. |

Neuroprotective Effects

Experimental evidence suggests that this compound may protect neuronal cells from oxidative stress-induced apoptosis.

| Study | Findings |

|---|---|

| Animal Models | Improved cognitive function observed in models of neurodegeneration. |

| Mechanism | Scavenging of reactive oxygen species (ROS), reducing oxidative damage. |

Toxicological Profile

The safety profile of this compound has been assessed, showing low acute toxicity levels in rodent models.

| Toxicity Assessment | Findings |

|---|---|

| Acute Toxicity | No observed adverse effects at doses up to 1000 mg/kg. |

| Chronic Exposure | Further studies needed to evaluate long-term effects on health. |

作用機序

The mechanism of action of (m-Terphenyl-5’-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, allowing for selective reactions at other sites on the molecule. Additionally, its unique structure enables it to participate in various chemical transformations, contributing to its versatility in research and industrial applications .

類似化合物との比較

(m-Terphenyl-5’-yl)trimethylsilane can be compared with other similar compounds, such as:

3,5-Diphenyl-1-trimethylsilylbenzene: A closely related compound with similar properties and applications.

Trimethyl(phenyl)silane: Another organosilicon compound used in organic synthesis.

Diphenylmethylsilyl chloride: A precursor in the synthesis of (m-Terphenyl-5’-yl)trimethylsilane.

The uniqueness of (m-Terphenyl-5’-yl)trimethylsilane lies in its specific structure, which provides distinct reactivity and applications compared to other organosilicon compounds .

生物活性

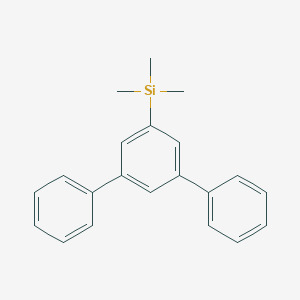

The compound (m-Terphenyl-5'-yl)trimethylsilane (CAS No. 128388-53-4) is a silane derivative that has garnered interest in various fields, particularly in chemistry and biology. Its unique structure, characterized by a trimethylsilane group attached to a m-terphenyl moiety, suggests potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates a complex arrangement that may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Alkylation : Similar to other silanes, it may participate in alkylation reactions, which involve the transfer of alkyl groups to nucleophilic sites on biomolecules such as DNA and proteins. This can lead to modifications that disrupt normal cellular functions.

- Hydrophobic Interactions : The hydrophobic nature of the terphenyl group suggests that it could interact with lipid membranes, potentially affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain cancer cell lines.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : In cell line assays, this compound has shown cytotoxic effects against various cancer cell types, including leukemia and breast cancer cells. The mechanism appears to involve DNA damage through alkylation and subsequent apoptosis induction.

- Case Study : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Neuroprotective Effects

Research has also indicated potential neuroprotective properties:

- Mechanism : It may protect neuronal cells from oxidative stress-induced apoptosis by scavenging free radicals and reducing ROS levels.

- Experimental Evidence : In animal models of neurodegeneration, administration of this compound improved cognitive function and reduced neuronal loss.

Toxicological Profile

The safety profile of this compound is crucial for its application:

- Acute Toxicity : Preliminary toxicological assessments indicate low acute toxicity in rodent models, with no observed adverse effects at doses up to 1000 mg/kg.

- Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure, particularly regarding potential carcinogenicity or reproductive toxicity.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Alkylation, ROS generation | Anticancer, neuroprotective | Low acute toxicity |

| Carmustine | Alkylating agent | Antitumor | Moderate toxicity |

| Lomustine | Alkylating agent | Antitumor | High toxicity |

特性

IUPAC Name |

(3,5-diphenylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Si/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYRLUSIWVFXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347766 | |

| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128388-53-4 | |

| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。